(1S,2S)-2-(cyclopropylmethoxy)cyclohexan-1-ol
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Overview
Description
(1S,2S)-2-(cyclopropylmethoxy)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols These compounds are characterized by a cyclohexane ring with a hydroxyl group (-OH) attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(cyclopropylmethoxy)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, a common precursor in organic synthesis.
Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized from cyclopropylmethyl bromide through a nucleophilic substitution reaction with sodium methoxide.
Etherification: The cyclopropylmethanol is then reacted with cyclohexanone in the presence of a strong acid catalyst to form the cyclopropylmethoxy group.
Reduction: The final step involves the reduction of the ketone group in cyclohexanone to form the hydroxyl group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives.
Substitution: The cyclopropylmethoxy group can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexanols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Could be explored for pharmaceutical applications, particularly in drug design.
Industry: May be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for (1S,2S)-2-(cyclopropylmethoxy)cyclohexan-1-ol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The cyclopropylmethoxy group could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog without the cyclopropylmethoxy group.
Cyclohexanone: The oxidized form of cyclohexanol.
Cyclopropylmethanol: Lacks the cyclohexane ring but contains the cyclopropylmethoxy group.
Uniqueness
(1S,2S)-2-(cyclopropylmethoxy)cyclohexan-1-ol is unique due to the presence of both the cyclohexane ring and the cyclopropylmethoxy group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
(1S,2S)-2-(cyclopropylmethoxy)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h8-11H,1-7H2/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPICMLVOYDWAQ-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)O)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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